molecular formula C18H34O2 B14028069 Pentadecan-8-YL acrylate

Pentadecan-8-YL acrylate

Cat. No.: B14028069
M. Wt: 282.5 g/mol
InChI Key: FWPFFOMRIQIFAP-UHFFFAOYSA-N
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Description

Pentadecan-8-YL acrylate (C₁₈H₃₂O₂) is a long-chain acrylate ester characterized by a 15-carbon alkyl group branched at the 8th position, esterified with acrylic acid. Acrylates with long alkyl chains, such as dicyclopentenyloxyethyl acrylate (C₁₅H₂₀O₃, CAS 65983-31-5) , share functional similarities, including applications in polymer synthesis, adhesives, and coatings. The extended alkyl chain in this compound likely enhances hydrophobicity and reduces volatility compared to shorter-chain acrylates, influencing its odor profile and reactivity .

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

pentadecan-8-yl prop-2-enoate

InChI

InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(20-18(19)6-3)16-14-12-10-8-5-2/h6,17H,3-5,7-16H2,1-2H3

InChI Key

FWPFFOMRIQIFAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)OC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecan-8-YL acrylate typically involves the esterification of acrylic acid with pentadecan-8-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with pentadecan-8-ol in the presence of a catalyst, with the reaction mixture continuously flowing through a reactor. This approach offers advantages such as improved reaction control, higher yields, and reduced formation of side products .

Chemical Reactions Analysis

Free Radical Polymerization

Pentadecan-8-yl acrylate undergoes free radical polymerization, forming polymers with enhanced mechanical and thermal stability .

Mechanism:

  • Initiation : Radicals (e.g., from AIBN or peroxides) abstract hydrogen, generating acrylate radicals.

  • Propagation : Chain growth via successive addition of monomer units.

  • Termination : Radical recombination or disproportionation.

Kinetic Factors :

  • Temperature : Higher temperatures accelerate initiation but increase side reactions .

  • Dose Rate : Electron beam (EB) curing at 10–100 kGy achieves 60–90% conversion, with vitrification limiting mobility at higher doses .

InitiatorTemperatureConversion (%)Polymer PropertiesReference
EB Radiation25°C60–90High crosslink density, thermal stability

Crosslinking and Copolymerization

The compound participates in copolymerization with acrylic acid derivatives, forming crosslinked networks :

Pentadecan 8 yl acrylate+DivinylbenzeneCrosslinked Polymer\text{Pentadecan 8 yl acrylate}+\text{Divinylbenzene}\rightarrow \text{Crosslinked Polymer}

Applications : Coatings and adhesives requiring water resistance .

ComonomerCrosslinkerApplicationReference
Methyl acrylateDivinylbenzeneHigh-strength resins

Hydrolysis and Stability

While not explicitly documented for this compound, general acrylate ester reactivity suggests:

  • Acidic Hydrolysis : Reverts to pentadecan-8-ol and acrylic acid.

  • Alkaline Saponification : Forms acrylate salts .

Stability Considerations :

  • Inhibitors (e.g., hydroquinone) prevent premature polymerization .

  • Degradation risks under prolonged UV exposure or oxidative conditions .

Photobiocatalytic Pathways (Theoretical)

Enzymes like fatty acid photodecarboxylase (FAP) could theoretically decarboxylate hydrolyzed acrylic acid , though direct evidence for this compound is lacking:

Acrylic AcidFAP LightCO2+Ethylene\text{Acrylic Acid}\xrightarrow{\text{FAP Light}}\text{CO}_2+\text{Ethylene}

Scientific Research Applications

Pentadecan-8-YL acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Pentadecan-8-YL acrylate primarily involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radical initiators, leading to the formation of a polymer chain. The long alkyl chain of this compound imparts hydrophobic properties to the resulting polymer, making it suitable for applications requiring water resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Molecular Formula Key Features Odor Threshold (OT) Reactivity Notes
Hexyl acrylate C₉H₁₄O₂ Saturated 6-carbon chain 2.9 ng/lair Baseline for odor comparisons
(E)-3-Hexenyl acrylate C₉H₁₂O₂ Unsaturated, double bond at C3 0.014 ng/lair 286× lower OT than hexyl acrylate
Dicyclopentenyloxyethyl acrylate C₁₅H₂₀O₃ Cyclic structure, branched chain N/A Used in crosslinked polymers
Pentadecanal C₁₅H₃₀O Aldehyde functional group N/A Limited toxicological data

Key Observations:

  • Double Bond Position: The introduction of a double bond at the 3rd position in (E)-3-hexenyl acrylate reduces its odor threshold by a factor of 286 compared to hexyl acrylate, suggesting that double bonds near the ester group enhance olfactory receptor interactions .
  • Chain Length: Longer alkyl chains (e.g., pentadecan-8-YL acrylate vs. hexyl acrylate) likely reduce volatility and increase hydrophobicity, altering sensory and solubility profiles.
  • Functional Groups: Acrylates (ester group) exhibit distinct reactivity compared to aldehydes (e.g., pentadecanal). For example, acrylates are more prone to polymerization, while aldehydes may oxidize readily .

Odor and Sensory Impact

  • Unsaturated acrylates like (E)-3-hexenyl acrylate have exceptionally low odor thresholds (0.014 ng/lair) due to interactions with zinc-containing olfactory receptors .
  • Saturated analogs (e.g., hexyl acrylate) show higher OTs, indicating that double bonds enhance odor potency. This trend may extend to this compound if unsaturation is present.

Reactivity and Biosensor Specificity

  • Acrylates are discriminated by biosensors despite shared carboxylate groups.
  • Structural analogs like L7 (4-alkyl-substituted aromatic acrylate) show bioactivity similar to unsaturated ketones, suggesting acrylate moieties can mimic other electrophilic groups in receptor binding .

Research Implications and Gaps

  • Odor Mechanism: The role of zinc ions in detecting unsaturated acrylates warrants further study for this compound .
  • Toxicology: Long-chain acrylates require comprehensive risk assessments, as existing data focus on shorter analogs .
  • Applications: Branched acrylates like this compound may improve polymer flexibility and durability compared to linear analogs .

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